METHYL 2-(4-{[(4-MORPHOLINOANILINO)CARBOTHIOYL]AMINO}PHENYL)ACETATE
Overview
Description
METHYL 2-(4-{[(4-MORPHOLINOANILINO)CARBOTHIOYL]AMINO}PHENYL)ACETATE is a complex organic compound with a molecular formula of C18H22N4O4S It is known for its unique structure, which includes a morpholinoaniline group and a carbothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-(4-{[(4-MORPHOLINOANILINO)CARBOTHIOYL]AMINO}PHENYL)ACETATE typically involves the reaction of 4-morpholinoaniline with methyl 2-bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then treated with thiourea to introduce the carbothioyl group, followed by purification steps to obtain the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
METHYL 2-(4-{[(4-MORPHOLINOANILINO)CARBOTHIOYL]AMINO}PHENYL)ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide or acyl chlorides in the presence of a catalyst like pyridine.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amine or alcohol derivatives.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
METHYL 2-(4-{[(4-MORPHOLINOANILINO)CARBOTHIOYL]AMINO}PHENYL)ACETATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of METHYL 2-(4-{[(4-MORPHOLINOANILINO)CARBOTHIOYL]AMINO}PHENYL)ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in inflammation or cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- METHYL [4-({[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]CARBOTHIOYL}AMINO)PHENYL]ACETATE
- METHYL (4-{[(4-METHYL-1-PIPERAZINYL)CARBOTHIOYL]AMINO}PHENYL)ACETATE
- METHYL [2-({[(METHOXYCARBONYL)AMINO]CARBOTHIOYL}AMINO)-4-NITROANILINO]CARBOTHIOYLCARBAMATE
Uniqueness
METHYL 2-(4-{[(4-MORPHOLINOANILINO)CARBOTHIOYL]AMINO}PHENYL)ACETATE is unique due to its morpholinoaniline group, which imparts distinct chemical properties and biological activities. This structural feature differentiates it from other similar compounds and contributes to its specific interactions with molecular targets .
Properties
IUPAC Name |
methyl 2-[4-[(4-morpholin-4-ylphenyl)carbamothioylamino]phenyl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S/c1-25-19(24)14-15-2-4-16(5-3-15)21-20(27)22-17-6-8-18(9-7-17)23-10-12-26-13-11-23/h2-9H,10-14H2,1H3,(H2,21,22,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDQABAZBVOQMHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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